
2,2-Bis(trifluorométhyl)cyclopropan-1-amine
Vue d'ensemble
Description
2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C5H5F6N . It has a molecular weight of 193.09 .
Synthesis Analysis
A highly efficient solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed . The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .Molecular Structure Analysis
The molecular structure of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine can be represented by the canonical SMILES notation: C1C(C1(C(F)(F)F)C(F)(F)F)N .Physical And Chemical Properties Analysis
2,2-Bis(trifluoromethyl)cyclopropan-1-amine is a compound with a molecular weight of 193.09 . Its molecular formula is C5H5F6N . The compound’s InChI is InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 .Applications De Recherche Scientifique
Synthèse contrôlée par solvant
Le composé est utilisé dans la synthèse sans base, contrôlée par solvant, de bis(trifluorométhyl)cyclopropanes et de bis(trifluorométhyl)pyrazolines . Ceci implique une réaction de cycloaddition [2 + 1] ou [3 + 2] de 2-trifluorométhyl-1,3-éniques conjugués avec CF3CHN2 . Les réactions se déroulent en douceur dans des conditions sans métaux de transition ni base, produisant les produits de cycloaddition attendus avec des rendements bons à excellents .
Développement de médicaments
Le groupe trifluorométhyle, qui fait partie de la molécule "2,2-Bis(trifluorométhyl)cyclopropan-1-amine", se retrouve dans de nombreux médicaments approuvés par la FDA . Le groupe trifluorométhyle est connu pour présenter de nombreuses activités pharmacologiques, ce qui en fait un composant précieux dans le développement de médicaments .
Synthèse de composés contenant du fluor
Le composé peut être utilisé dans la synthèse de composés contenant du fluor . Les composés contenant du fluor ont un impact significatif sur la croissance pharmaceutique, représentant plus de 50 % des molécules de médicaments les plus vendues approuvées par la Food and Drug Administration (FDA) américaine .
Synthèse de bis(trifluorométhyl)cyclopropanes
Lorsque le DMAc (N,N-diméthylacétamide) est utilisé comme solvant, des bis(trifluorométhyl)cyclopropanes se forment . Cela met en évidence le rôle du composé dans la synthèse de bis(trifluorométhyl)cyclopropanes .
Synthèse de bis(trifluorométhyl)pyrazolines
En revanche, lorsque le solvant est changé du DMAc au DCE (1,2-dichloroéthane), des bis(trifluorométhyl)pyrazolines sont obtenues <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
Mécanisme D'action
2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been studied for its potential use in a variety of scientific applications due to its unique structure. It is thought to interact with biological systems by forming hydrogen bonds with amino acid residues, which can alter the conformation of the molecule. This change in conformation can affect the activity of enzymes and receptors, leading to changes in biochemical and physiological processes. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, and sleep. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine has also been shown to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Bis(trifluoromethyl)cyclopropan-1-amine in laboratory experiments include its high yield synthesis, its non-aromatic and non-steroidal structure, and its ability to form hydrogen bonds with amino acid residues. However, there are some limitations to using 2,2-Bis(trifluoromethyl)cyclopropan-1-amine in laboratory experiments. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine is not soluble in water, which limits its use in aqueous solutions. Additionally, its high reactivity can lead to unwanted side reactions, which can reduce the yield of the desired product.
Orientations Futures
For 2,2-Bis(trifluoromethyl)cyclopropan-1-amine research include its use as a drug target for the treatment of various diseases. Additionally, further research could be done to investigate the effects of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine on the activity of other enzymes and receptors. 2,2-Bis(trifluoromethyl)cyclopropan-1-amine could also be used in the synthesis of other compounds with potential pharmaceutical applications. Finally, further research could be done to investigate the effects of 2,2-Bis(trifluoromethyl)cyclopropan-1-amine on the structure and reactivity of other molecules.
Méthodes De Synthèse
2,2-Bis(trifluoromethyl)cyclopropan-1-amine is synthesized through the reaction of trifluoromethylcyclopropene and ammonia in the presence of an acid catalyst. The reaction occurs at room temperature and has a high yield of 93%. This makes it an attractive option for use in laboratory experiments.
Propriétés
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6N/c6-4(7,8)3(1-2(3)12)5(9,10)11/h2H,1,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXOWDTDDLCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263541 | |
| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-49-5 | |
| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanamine, 2,2-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)
![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)
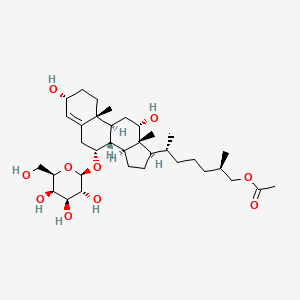
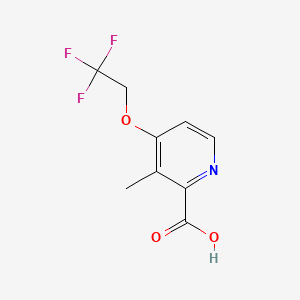
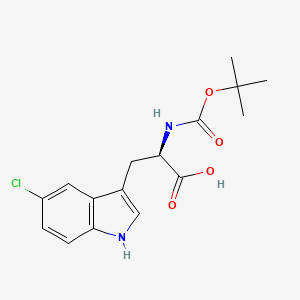

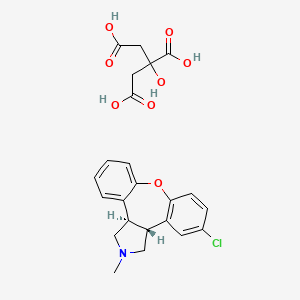
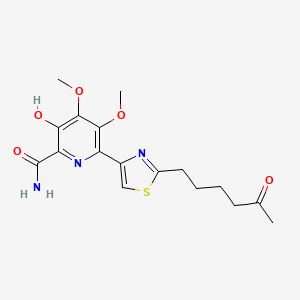
![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)


